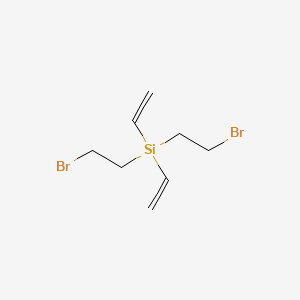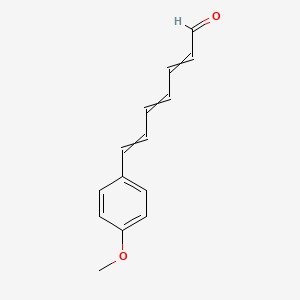![molecular formula C12H16N2O4 B14648053 N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine CAS No. 52026-56-9](/img/structure/B14648053.png)
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine is an organic compound that features a glutamine backbone with a 4-hydroxyphenylmethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine typically involves the reaction of L-glutamine with 4-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Electrophiles like bromine (Br~2~) or nitronium ion (NO~2~) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-[(4-Hydroxyphenyl)methyl]-L-tyrosine: Similar structure but with a tyrosine backbone.
N~2~-[(4-Hydroxyphenyl)methyl]-L-phenylalanine: Similar structure but with a phenylalanine backbone.
Uniqueness
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine is unique due to its specific combination of a glutamine backbone and a 4-hydroxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
52026-56-9 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[(4-hydroxyphenyl)methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-11(16)6-5-10(12(17)18)14-7-8-1-3-9(15)4-2-8/h1-4,10,14-15H,5-7H2,(H2,13,16)(H,17,18)/t10-/m0/s1 |
Clave InChI |
MDAAKNSPFRBANN-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CC=C1CN[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1CNC(CCC(=O)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


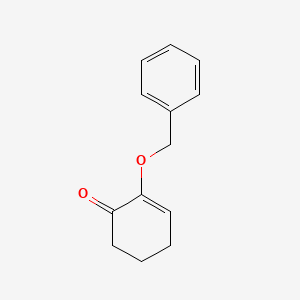
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
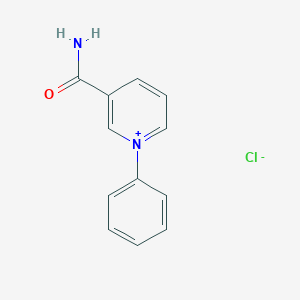

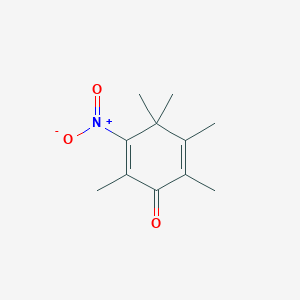
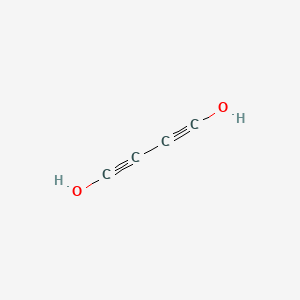
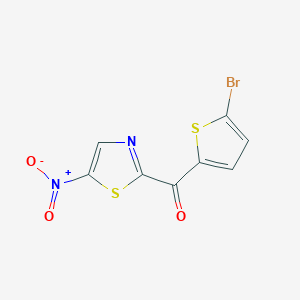
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
